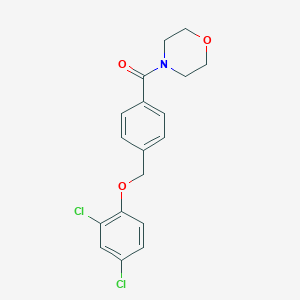
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether is a synthetic compound that belongs to the class of herbicides. It is commonly known as DCPA or dichlorprop. DCPA has been widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybeans, and wheat. In recent years, DCPA has also been studied for its potential use in scientific research, particularly in the field of cancer research.
作用机制
DCPA works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the cell, which in turn leads to a disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
DCPA has been found to have a number of biochemical and physiological effects in vivo. Studies have shown that DCPA can reduce the levels of cholesterol and triglycerides in the blood, and can also reduce the levels of inflammatory cytokines. DCPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DCPA has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a well-defined mechanism of action. DCPA can also be used in combination with other drugs to enhance their efficacy. However, there are also some limitations to the use of DCPA in research. It has a relatively narrow range of activity, and it may not be effective against all types of cancer. In addition, DCPA has been shown to have some toxicity in animal models, and its safety in humans has not been fully established.
未来方向
There are several potential future directions for research on DCPA. One area of interest is the development of new derivatives of DCPA with improved activity and reduced toxicity. Another area of interest is the use of DCPA in combination with other drugs to enhance their efficacy. Finally, there is a need for further research to establish the safety and efficacy of DCPA in humans, particularly in the context of cancer treatment.
合成方法
DCPA is synthesized by the reaction of 2,4-dichlorophenol and 4-(4-morpholinylcarbonyl)benzyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 142-144°C.
科学研究应用
DCPA has been found to have potential as a research tool in the field of cancer research. Studies have shown that DCPA can inhibit the growth of cancer cells in vitro and in vivo. DCPA has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. DCPA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
属性
产品名称 |
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether |
|---|---|
分子式 |
C18H17Cl2NO3 |
分子量 |
366.2 g/mol |
IUPAC 名称 |
[4-[(2,4-dichlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17Cl2NO3/c19-15-5-6-17(16(20)11-15)24-12-13-1-3-14(4-2-13)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
InChI 键 |
XWQPPPLSHBLXTJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



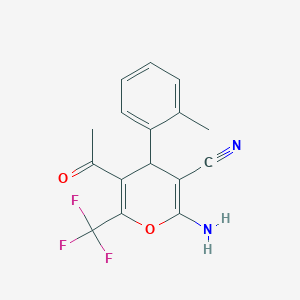
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B214008.png)
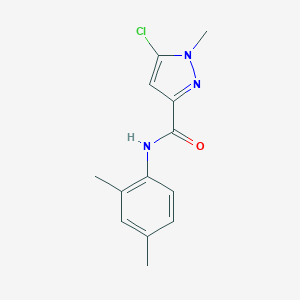
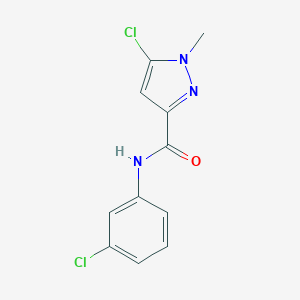
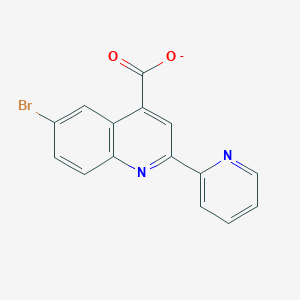
![5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214018.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)